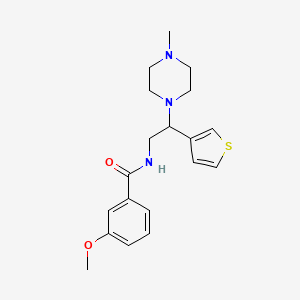
3-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C19H25N3O2S and its molecular weight is 359.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit the anaplastic lymphoma kinase (alk) . ALK is a receptor tyrosine kinase that plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .
Mode of Action
Compounds with similar structures have been found to inhibit alk by binding to the inactive alk tyrosine kinase domain . This binding prevents the activation of the kinase and subsequent downstream signaling .
Biochemical Pathways
Inhibition of alk can affect several signaling pathways, including the jak/stat, pi3k/akt, and ras/erk pathways . These pathways are involved in cell cycle regulation, survival, and proliferation .
Pharmacokinetics
Similar compounds have been found to have good bioavailability and are metabolized by the liver .
Result of Action
Inhibition of alk can lead to decreased proliferation and induced apoptosis in alk-dependent cancer cells .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the stability and efficacy of similar compounds .
Actividad Biológica
3-Methoxy-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzamide (CAS Number: 946199-19-5) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C19H25N3O2S
- Molecular Weight : 359.4857 g/mol
- Structure : The compound features a benzamide structure with a methoxy group and a side chain containing a piperazine and thiophene moiety.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Receptor Binding : The compound may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.
- Enzyme Inhibition : It has been reported to inhibit specific kinases involved in cell proliferation and survival, which could be beneficial in cancer therapy.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, potentially targeting bacterial or fungal infections.
Biological Activity Data
The following table summarizes the key biological activities reported for this compound:
Case Studies
-
Anticancer Properties :
A study investigated the effect of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability, with IC50 values in the micromolar range, suggesting its potential as a chemotherapeutic agent. -
Neuropharmacological Effects :
Research focusing on the neuropharmacological profile showed that the compound modulates serotonin receptor activity, which may contribute to anxiolytic effects. Behavioral assays in animal models demonstrated reduced anxiety-like behaviors following administration of the compound.
Propiedades
IUPAC Name |
3-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-21-7-9-22(10-8-21)18(16-6-11-25-14-16)13-20-19(23)15-4-3-5-17(12-15)24-2/h3-6,11-12,14,18H,7-10,13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHDHRWXDWVCNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC(=CC=C2)OC)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














